molecular formula C14H20ClNO2 B1317439 (4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride CAS No. 108896-65-7

(4-Methyl-piperidin-1-YL)-phenyl-acetic acid hydrochloride

Cat. No. B1317439
M. Wt: 269.77 g/mol
InChI Key: BPMVLWWUPAGSOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748613B2

Procedure details

Ethyl 2-(4-methylpiperidin-1-yl)-2-phenylacetate (225 mg, 0.86 mmol) and 37% aq HCl (0.52 ml, 17.2 mmol) were dissolved in Dioxane (7 ml) and heated under microwave irradiation into a sealed vial at 100° C. for 8 hours. The solvents were evaporated, the residue was suspended in EtOAc and evaporated. The residue was suspended in EtOAc/Et2O (1/1), sonicated and filtered under suction to obtain 2-(4-methylpiperidin-1-yl)-2-phenylacetic acid hydrochloride (223 mg, 96% yield) as a white solid
Name
Ethyl 2-(4-methylpiperidin-1-yl)-2-phenylacetate
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
0.52 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([CH:8]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:9]([O:11]CC)=[O:10])[CH2:4][CH2:3]1.[ClH:20]>O1CCOCC1>[ClH:20].[CH3:1][CH:2]1[CH2:7][CH2:6][N:5]([CH:8]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[C:9]([OH:11])=[O:10])[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Ethyl 2-(4-methylpiperidin-1-yl)-2-phenylacetate
Quantity
225 mg
Type
reactant
Smiles
CC1CCN(CC1)C(C(=O)OCC)C1=CC=CC=C1
Name
Quantity
0.52 mL
Type
reactant
Smiles
Cl
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
filtered under suction

Outcomes

Product
Name
Type
product
Smiles
Cl.CC1CCN(CC1)C(C(=O)O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 223 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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